molecular formula C11H12N2O2S2 B14909899 n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide

n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide

Cat. No.: B14909899
M. Wt: 268.4 g/mol
InChI Key: PSUDQPGREILRIB-UHFFFAOYSA-N
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Description

n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a thiophen-2-yl substituent at the 2-position of the thiazole ring and a 1-hydroxypropan-2-yl group as the N-substituent. The hydroxypropan-2-yl moiety may enhance solubility and metabolic stability, while the thiophen-2-yl group contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H12N2O2S2/c1-7(5-14)12-10(15)8-6-17-11(13-8)9-3-2-4-16-9/h2-4,6-7,14H,5H2,1H3,(H,12,15)

InChI Key

PSUDQPGREILRIB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CSC(=N1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups may play a role in binding to the target molecule, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on core modifications and substituent variations:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity (%) Yield (%) Source
n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide Thiazole-4-carboxamide Thiophen-2-yl, 1-hydroxypropan-2-yl ~320 (estimated) N/A N/A Target
(S)-N-Cyclopropyl-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (36) Thiazole-4-carboxamide Cyclopropyl, trimethoxybenzamido 489.5 98 5
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (53) Thiazole-4-carboxamide 4,4-Difluorocyclohexyl, trimethoxybenzamido 567.6 99 44
Acotiamide Hydrochloride Thiazole-4-carboxamide Bis(isopropyl)aminoethyl, dimethoxybenzoyl 541.06 Pharmacopeial grade N/A

Key Observations :

  • Substituent Impact on Yield : Bulky or polar substituents (e.g., 4,4-difluorocyclohexyl in compound 53) improve yields (44%) compared to smaller groups (cyclopropyl in compound 36: 5% yield), likely due to better steric compatibility in coupling reactions .
  • Thiophene vs.
  • Hydroxypropan-2-yl vs. Cyclic Amines : The hydroxypropan-2-yl group could improve aqueous solubility relative to cyclic amines (e.g., pyrrolidin-1-yl in compound 74) , though this requires experimental validation.

Comparison with Analogues :

  • Compound 36 was synthesized via coupling of acid 6 with cyclopropylamine (5% yield), highlighting challenges with sterically hindered amines .
  • Compound 53 achieved a higher yield (44%) using 4,4-difluorocyclohexan-amine, suggesting that fluorinated amines may enhance reactivity .

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